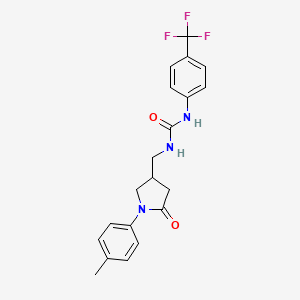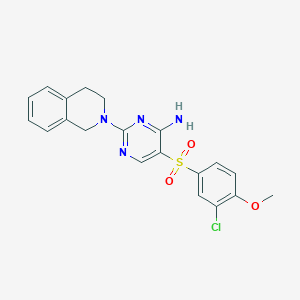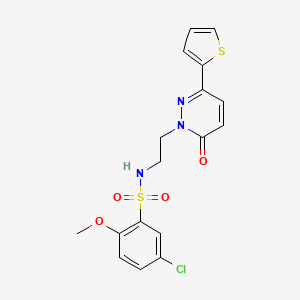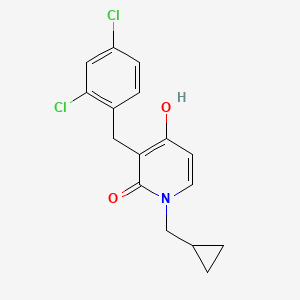
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H20F3N3O2 and its molecular weight is 391.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Stereoselective Synthesis and Medicinal Chemistry
Compounds with related structural motifs have been synthesized and evaluated for their potential as inhibitors in medicinal chemistry. For example, the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor showcases the importance of specific structural components in drug discovery and development (Zecheng Chen et al., 2010). This highlights the relevance of such compounds in synthesizing biologically active metabolites with potential therapeutic applications.
Advanced Synthesis Techniques
The compound's structural framework is reminiscent of others synthesized through advanced techniques, such as microwave irradiation, indicating the potential for efficient synthesis methods. An example includes the development of a simple and efficient method for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives under microwave irradiation, demonstrating the compound's relevance in exploring novel synthetic pathways (Kejian Li & Wenbin Chen, 2008).
Molecular Complexation and Crystal Engineering
Research on molecular complexation and crystal engineering involving pyridine-substituted urea ligands suggests potential applications in designing new materials, including those for nonlinear optics. This indicates the broader utility of urea derivatives in materials science (Ralf W. Troff et al., 2012).
Antimicrobial Activity
Some derivatives, such as N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas, exhibit moderate antimicrobial activity. This suggests that related compounds could be explored for their antimicrobial properties, contributing to the development of new antimicrobial agents (P. V. G. Reddy et al., 2003).
Antiproliferative Activity and Cancer Research
The synthesis and evaluation of urea derivatives for antiproliferative activity against various cancer cell lines reveal the potential of such compounds in cancer research. This underscores the significance of exploring structurally similar compounds for their anticancer properties, offering new avenues for drug development (Jian Feng et al., 2020).
Propiedades
IUPAC Name |
1-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2/c1-13-2-8-17(9-3-13)26-12-14(10-18(26)27)11-24-19(28)25-16-6-4-15(5-7-16)20(21,22)23/h2-9,14H,10-12H2,1H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFPMAFWEQVDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-cyclobutyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2916073.png)

![2,4-dimethyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiazole-5-carboxamide](/img/structure/B2916075.png)
![(1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2916076.png)

![N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2916080.png)
![(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol](/img/structure/B2916082.png)
![2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B2916084.png)

![2-[[5-(3-methylbutyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2916087.png)
![5-ethyl-N-(3-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2916088.png)
![2-(benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2916089.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2916092.png)
